2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)benzaldehyde
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Overview
Description
2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)benzaldehyde is an organic compound that features a benzaldehyde group attached to an amino group, which is further connected to a benzyl group substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)benzaldehyde typically involves multiple steps. One common method starts with the preparation of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl benzene, which is then subjected to a series of reactions to introduce the benzyl and amino groups, followed by the formation of the benzaldehyde group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding primary alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)benzaldehyde involves its functional groups:
Aldehyde Group: Can form Schiff bases with amines, which are important in various biochemical processes.
Amino Group: Can act as a nucleophile in substitution reactions.
Dioxaborolan Group: Can participate in borylation reactions, which are useful in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
Uniqueness
2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)benzaldehyde is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications in different fields.
Properties
Molecular Formula |
C20H24BNO3 |
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Molecular Weight |
337.2 g/mol |
IUPAC Name |
2-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]benzaldehyde |
InChI |
InChI=1S/C20H24BNO3/c1-19(2)20(3,4)25-21(24-19)17-11-7-5-9-15(17)13-22-18-12-8-6-10-16(18)14-23/h5-12,14,22H,13H2,1-4H3 |
InChI Key |
XERUCFUKIUQUKF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC3=CC=CC=C3C=O |
Origin of Product |
United States |
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